N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Evaluation
A study conducted by Yurttaş et al. (2015) focused on the synthesis of new thiazole derivatives, including compounds structurally similar to the one inquired about. These compounds were evaluated for their antimicrobial and anticholinesterase activities. Notably, the antifungal activity against Candida parapsilosis was significant for some compounds, highlighting their potential as antifungal agents Yurttaş, Özkay, Karaca Gençer, & Acar, 2015.
Antitumor Activity and Molecular Docking Study
Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone analogues to evaluate their in vitro antitumor activity. The study revealed that certain derivatives exhibited significant broad-spectrum antitumor activity, and molecular docking studies suggested a mechanism of action through inhibition of key enzymes involved in cancer cell proliferation. This suggests the potential use of similar compounds in developing anticancer therapies Al-Suwaidan et al., 2016.
Antihistamine Agents
Research by Alagarsamy et al. (2014) on novel quinazolinone derivatives demonstrated significant H1-antihistaminic activity, indicating potential applications as antihistamine drugs with minimal sedation effects compared to current treatments. This highlights the therapeutic relevance of such compounds in treating allergic conditions Alagarsamy, Narendhar, Sulthana, & Solomon, 2014.
Synthesis of Acetamides Bearing Novel Derivatives
Nguyen et al. (2022) reported the synthesis of acetamides bearing dihydroquinazolinone and thioxothiazolidinone moieties. These derivatives, achieved through a multistep synthesis, could have implications for the development of new drugs with potential antibacterial, antifungal, or antiviral properties Nguyen, Pham, Tran, & Bui, 2022.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-16(29)17-7-9-18(10-8-17)24-21(30)15-32-22-19-5-3-4-6-20(19)28(23(31)25-22)27-13-11-26(2)12-14-27/h7-10H,3-6,11-15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDDRLYJONRFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide |
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